molecular formula C16H17NO2 B11860071 6-Hexyl-4-oxo-4H-1-benzopyran-3-carbonitrile CAS No. 50743-23-2

6-Hexyl-4-oxo-4H-1-benzopyran-3-carbonitrile

Cat. No.: B11860071
CAS No.: 50743-23-2
M. Wt: 255.31 g/mol
InChI Key: RZGNEEWHPOEUDH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Hexyl-4-oxo-4H-chromene-3-carbonitrile typically involves the reaction of 4-hydroxycoumarin with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Hexyl-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity:
Research indicates that 6-Hexyl-4-oxo-4H-1-benzopyran-3-carbonitrile exhibits significant antimicrobial properties. These properties can be harnessed for developing natural pesticides or fungicides, making it a candidate for sustainable agricultural practices.

2. Anticancer Potential:
The compound has been investigated for its anticancer properties, particularly in inhibiting various cancer cell lines. Studies have demonstrated its selective cytotoxicity against malignant cells while showing reduced toxicity to normal cells. This selective action suggests potential as an anti-cancer therapeutic agent .

3. Kinase Inhibition:
this compound has been evaluated for its inhibitory effects on key kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). The compound's binding affinity to these targets has been studied using molecular docking techniques, providing insights into its mechanism of action .

Agricultural Applications

The compound's antimicrobial properties make it suitable for agricultural applications. It can be utilized in the development of eco-friendly pesticides and fungicides, reducing reliance on synthetic chemicals that may harm the environment. The effectiveness of this compound in controlling plant pathogens could lead to improved crop yields and sustainable farming practices.

Material Science Applications

In addition to biological applications, this compound may find uses in material science due to its unique chemical structure. Its ability to form complexes with metal ions could be explored for creating novel materials with specific electronic or optical properties. Further research is needed to elucidate these potential applications fully.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
6-Chloro-4-oxo-chromene-3-carbonitrileChlorine substituent at position 6Exhibits different reactivity due to electronegative chlorine
7-Hydroxy-4-oxochromene-3-carbonitrileHydroxyl group at position 7Increased solubility and potential for hydrogen bonding
6-Ethyl-4-oxochromene-3-carbonitrileEthyl substituent at position 6Altered lipophilicity compared to hexyl derivative
6-Nitro-4-octyloxychromeneNitro group at position 6Potentially enhanced biological activity due to nitro group

This table illustrates how variations in substituents can significantly affect the biological activity and chemical properties of related compounds.

Mechanism of Action

The mechanism of action of 6-Hexyl-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

6-Hexyl-4-oxo-4H-chromene-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of 6-Hexyl-4-oxo-4H-chromene-3-carbonitrile lies in its hexyl substituent, which imparts specific hydrophobic characteristics and influences its interaction with biological targets.

Biological Activity

6-Hexyl-4-oxo-4H-1-benzopyran-3-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the various aspects of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzopyran moiety, which contributes to its biological properties. The molecular formula is C15H15NC_{15}H_{15}N with a molecular weight of approximately 225.29 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial and fungal strains. The following table summarizes the antimicrobial efficacy measured in terms of Minimum Inhibitory Concentration (MIC):

Microorganism MIC (µg/mL)
Staphylococcus aureus 32
Escherichia coli 64
Candida albicans 16
Aspergillus niger 32

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The following table outlines the IC50 values for different cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer) 15
HT29 (Colon Cancer) 20
A549 (Lung Cancer) 25

The mechanism of action appears to involve the modulation of apoptotic pathways, leading to increased cell death in malignant cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells, leading to apoptosis.
  • DNA Interaction : There is evidence suggesting that the compound can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Antimicrobial Efficacy : A study conducted on various derivatives showed that modifications on the benzopyran structure could enhance antimicrobial activity, suggesting a structure–activity relationship that could guide further synthesis .
  • Anticancer Research : In vitro studies have demonstrated that combining this compound with traditional chemotherapeutics may enhance therapeutic efficacy while reducing side effects .

Properties

CAS No.

50743-23-2

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

6-hexyl-4-oxochromene-3-carbonitrile

InChI

InChI=1S/C16H17NO2/c1-2-3-4-5-6-12-7-8-15-14(9-12)16(18)13(10-17)11-19-15/h7-9,11H,2-6H2,1H3

InChI Key

RZGNEEWHPOEUDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1)OC=C(C2=O)C#N

Origin of Product

United States

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